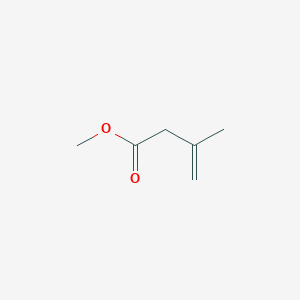
3-Butenoic acid, 3-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
3-Butenoic acid, 3-methyl-, methyl ester can be synthesized through the esterification of 3-methylcrotonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques .
化学反応の分析
Types of Reactions
3-Butenoic acid, 3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methylcrotonic acid.
Reduction: 3-Methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
3-Butenoic acid, 3-methyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
作用機序
The mechanism of action of 3-Butenoic acid, 3-methyl-, methyl ester involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new compounds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but different positional isomer.
3-Butenoic acid, 2-methyl-, methyl ester: Another positional isomer with different properties.
3-Butenoic acid, 3-methyl-, ethyl ester: Similar structure with an ethyl group instead of a methyl group .
Uniqueness
3-Butenoic acid, 3-methyl-, methyl ester is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
生物活性
3-Butenoic acid, 3-methyl-, methyl ester, also known as methyl 3-butenoate, is an organic compound with the molecular formula C5H8O2 and a molecular weight of approximately 100.12 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity through various studies, case analyses, and data tables.
- Molecular Formula : C5H8O2
- CAS Number : 3724-55-8
- Physical State : Colorless to light yellow liquid
- Purity : >95% (GC)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties
- Flavor and Aroma Compounds
-
Potential Therapeutic Uses
- There is emerging interest in the therapeutic applications of this compound due to its structural similarity to other biologically active molecules. Its mechanism may involve interactions with specific enzymes and receptors, suggesting potential uses in drug design .
Case Study 1: Antimicrobial Activity
A study focusing on the volatile profiles of noni fruit revealed that methyl 3-butenoate was one of the prominent compounds identified. The antimicrobial efficacy was evaluated against various pathogens, demonstrating significant inhibition zones comparable to standard antimicrobial agents .
Case Study 2: Pollination Strategies
Research on the floral diversity of certain plants showed that methyl 3-butenoate significantly contributed to the floral scent profile that attracts specific pollinators. This indicates its ecological importance beyond mere chemical properties .
Table 1: Volatile Compounds Profile in Noni Fruit
| Compound | Retention Time (min) | Relative Content (%) |
|---|---|---|
| Methyl Butanoate | 3.66 | 0.34 |
| Methyl Hexanoate | 11.93 | 1.97 |
| Methyl 3-Butenoate | 8.07 | 0.21 |
| Ethyl Butyrate | 4.88 | 0.70 |
| Ethyl Hexanoate | 13.82 | 0.77 |
Table 2: Antimicrobial Efficacy Against Pathogens
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
methyl 3-methylbut-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h1,4H2,2-3H3 |
InChIキー |
TVTLCZHNZKWYBL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















